molecular formula C8H15NO3 B2409623 Ethyl (isobutylamino)(oxo)acetate CAS No. 57864-64-9

Ethyl (isobutylamino)(oxo)acetate

Cat. No. B2409623
CAS RN: 57864-64-9
M. Wt: 173.212
InChI Key: JODSSURYJLEFOI-UHFFFAOYSA-N
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Description

Ethyl (isobutylamino)(oxo)acetate, commonly referred to as EIBA, is an organic compound with the chemical formula C5H11NO3. It is a colorless, odorless, and water-soluble liquid. EIBA is a versatile molecule with a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a buffer in biochemical and physiological experiments, and as a therapeutic agent in drug discovery.

Scientific research applications

  • Synthesis of α-Ketoamide Derivatives:Ethyl (isobutylamino)(oxo)acetate is used in the synthesis of novel α-ketoamide derivatives. This involves the reaction of N-acetylisatin with 4-aminobenzoic acid, followed by coupling to different amino acid esters using a specific coupling reagent. This process results in high yields and purity of the α-ketoamide derivatives, which are important in pharmaceutical and chemical industries (El‐Faham et al., 2013).

  • Marine Fungus Compound Synthesis:The compound is involved in the synthesis of new compounds from marine fungus Penicillium sp. Continuous research on this aspect has led to the purification and characterization of new compounds, demonstrating the compound's role in the exploration of natural products for various applications (Wu et al., 2010).

  • Enantioselective Reduction for ACE Inhibitors:Ethyl (isobutylamino)(oxo)acetate is used in the microbial reduction process to prepare key intermediates in the production of angiotensin-converting enzyme (ACE) inhibitors. The process involves using specific microorganisms for the enantioselective reduction, leading to high enantiomeric excess and yield (Lacerda et al., 2006).

  • Esterification Process in Chemical Engineering:In chemical engineering, this compound is relevant in the study of the esterification process, particularly in the production of ethyl acetate. It's involved in the exploration of green catalysts and their effects on reaction kinetics, contributing to environmentally friendly and efficient industrial processes (He et al., 2018).

  • Cyclic GABA-GABOB Analogue Synthesis:The compound plays a role in the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are significant in research on compounds active in learning and memory processes (Pinza & Pifferi, 1978).

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates:It's used in the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to the formation of 2-aminoalkyloxazole-5-carboxylates, demonstrating its versatility in organic synthesis and pharmaceutical research (Cox et al., 2003).

  • Biotechnological Production of Ethyl Acetate:The compound is explored in the context of biotechnological production of ethyl acetate, an environmentally friendly solvent. Studies focus on the potential of yeasts like Pichia anomala and Kluyveromyces marxianus to convert sugar into ethyl acetate, offering an alternative to petrochemical processes (Löser et al., 2014).

properties

IUPAC Name

ethyl 2-(2-methylpropylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODSSURYJLEFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (isobutylamino)(oxo)acetate

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